molecular formula C12H14N2O B1665423 Acetryptine CAS No. 3551-18-6

Acetryptine

Cat. No.: B1665423
CAS No.: 3551-18-6
M. Wt: 202.25 g/mol
InChI Key: RAUGYAOLAMRLLZ-UHFFFAOYSA-N
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Description

Acetryptine, with the molecular formula C12H14N2O and a molar mass of 202.26 g/mol, is a substituted tryptamine derivative of significant interest in pharmacological research . This compound, also known as 5-Acetyltryptamine, is characterized by its canonical SMILES structure CC(=O)C1=CC2=C(C=C1)NC=C2CCN . Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) makes it a valuable tool for studying the serotonergic system . Initially developed in the early 1960s as an antihypertensive agent that was never marketed, this compound has been identified as a high-affinity ligand for specific serotonin receptors, including the 5-HT1A and 5-HT1D subtypes, providing a basis for its use in neuropharmacological studies . Furthermore, research suggests that this compound may also function as a monoamine oxidase inhibitor (MAOI), particularly of the MAO-A isoform . This dual potential activity on both receptor and enzyme targets positions this compound as a versatile compound for investigating complex neurological pathways and mechanisms. Its physical properties, including a predicted density of 1.19 g/cm³, further support its handling and application in a laboratory setting . This compound is supplied for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGYAOLAMRLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189015
Record name Acetryptine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3551-18-6
Record name 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3551-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetryptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETRYPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The acetylation of tryptamine using acetic anhydride represents a cornerstone of Acetryptine synthesis. This method typically involves dissolving tryptamine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the dropwise addition of acetic anhydride. A base, such as sodium bicarbonate or triethylamine, is employed to neutralize the generated acetic acid and drive the reaction to completion.

For instance, a protocol adapted from cytidine acetylation involves dissolving tryptamine (1 equivalent) in DMF at 25°C, followed by the addition of acetic anhydride (4–7 equivalents). The mixture is stirred for 5–15 minutes, after which saturated sodium bicarbonate is introduced to quench unreacted anhydride. The organic phase is subsequently extracted with dichloromethane and concentrated via rotary evaporation, yielding this compound with purities exceeding 99.8%.

Key Parameters:

  • Temperature: 25–90°C
  • Reaction Time: 5 minutes to 5 hours
  • Yield: 54–98%, depending on stoichiometry and work-up

Acetyl Chloride-Mediated Acetylation

Acetyl chloride offers a more reactive alternative to acetic anhydride, particularly in solvent systems favoring rapid proton exchange. In a representative procedure, tryptamine is suspended in DMF at 10–25°C, and acetyl chloride (3–7 equivalents) is added incrementally to prevent exothermic runaway. The reaction is neutralized with sodium bicarbonate, and the product is isolated via dichloromethane extraction and vacuum distillation.

A comparative study revealed that increasing acetyl chloride equivalents from 3 to 7 improved yields from 55% to 98%, albeit at the cost of higher purification demands. The use of subambient temperatures (10–15°C) further minimized side reactions, such as indole ring oxidation.

Enzymatic Acetylation Approaches

Recent innovations leverage immobilized acyltransferases for selective acetylation under mild conditions. For example, Mycobacterium smegmatis acyltransferase (MsAcT) immobilized on cellulose matrices enables continuous-flow synthesis of tryptamine derivatives. In this setup, tryptamine and acetyl-CoA are passed through a enzymatic reactor at 30°C, achieving conversions of >90% within five minutes.

Advantages Over Chemical Methods:

  • Selectivity: No protection/deprotection steps required.
  • Sustainability: Aqueous reaction media reduce solvent waste.
  • Scalability: Flow systems support gram-scale production.

Reaction Optimization and Parameters

Temperature and Time

Optimal acetylation occurs between 50°C and 90°C for chemical methods, with higher temperatures accelerating reaction kinetics but risking decomposition. Enzymatic systems operate efficiently at 25–35°C, aligning with enzyme thermostability profiles.

Solvent Systems

  • Chemical Methods: DMF and THF dominate due to their ability to solubilize both tryptamine and acetylating agents.
  • Enzymatic Methods: Phosphate buffers (pH 7.0) maintain enzyme activity while minimizing side reactions.

Stoichiometric Considerations

A molar ratio of 1:3–7 (tryptamine to acetylating agent) ensures complete acetylation. Excess reagent (>5 equivalents) necessitates rigorous post-reaction neutralization to avoid hydrochloride salt formation.

Purification and Isolation Techniques

Post-synthesis, this compound is purified via:

  • Liquid-Liquid Extraction: Dichloromethane or ethyl acetate removes unreacted starting materials.
  • Rotary Evaporation: Solvent removal under reduced pressure (−0.07 to −0.098 MPa) yields crude product.
  • Recrystallization: Ethanol-water mixtures (1:3 v/v) enhance purity to >99.8%.

Comparative Analysis of Synthesis Routes

Method Yield Purity Reaction Time Scalability
Acetic Anhydride 54–98% >99.8% 5 min–5 h Industrial
Acetyl Chloride 55–98% >99.8% 5 min–5 h Industrial
Enzymatic (MsAcT) >90% >99% 5 min Lab/Industrial

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow systems, as demonstrated in enzymatic protocols, reduce reactor footprint and energy consumption. Chemical plants often employ falling-film absorbers to capture hydrogen chloride byproducts, mitigating corrosion and environmental impact.

Emerging Methodologies and Innovations

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.
  • Biohybrid Catalysts: Combine chemical and enzymatic steps for multi-functional derivatives.

Chemical Reactions Analysis

Types of Reactions: Acetryptine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Indole derivatives with functional groups such as carboxylic acids or aldehydes.

    Reduction: Amine derivatives of this compound.

    Substitution: Halogenated or nitrated indole compounds.

Scientific Research Applications

Chemical Applications

Acetryptine serves as a precursor in synthesizing various indole derivatives and tryptamine analogs. Its role in organic synthesis is significant due to its structural modifications that enhance the reactivity of the indole ring.

Synthesis Pathways

  • Acetylation of Tryptamine : this compound can be synthesized through the acetylation process using acetic anhydride or acetyl chloride in the presence of bases like pyridine. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete acetylation.
Synthesis Method Reagents Used Conditions
Acetylation of TryptamineAcetic anhydride, PyridineRoom temperature
Industrial ProductionControlled large-scale reactionsPurification via chromatography

Biological Applications

In biological research, this compound is studied for its interactions with serotonin receptors, particularly its potential as a monoamine oxidase inhibitor (MAOI). This interaction is crucial for understanding its effects on mood regulation and neurological functions.

Medical Applications

This compound has been investigated for several therapeutic properties:

  • Antihypertensive Effects : Studies have suggested that this compound may help manage blood pressure by affecting vascular tone through serotonin modulation.
  • Neurological Disorders : Its potential in treating conditions like depression and anxiety is under exploration due to its influence on serotonin pathways.

Industrial Applications

In the pharmaceutical industry, this compound is considered for developing new medications targeting neurological pathways. Its ability to act on serotonin receptors makes it a candidate for therapies aimed at mood disorders and sleep-related issues.

Case Studies

  • Neuropharmacology Research : A study demonstrated that this compound exhibits properties similar to known antidepressants by modulating serotonin levels in animal models. The findings suggest potential use in treating depressive disorders .
  • Sleep Disorders : Research indicates that compounds like this compound could be beneficial in understanding sleep regulation mechanisms, offering new therapeutic avenues .

Mechanism of Action

Acetryptine exerts its effects primarily through its interaction with serotonin receptors. It has been found to bind with high affinity to the 5-HT1A and 5-HT1D receptors . Additionally, this compound may act as a monoamine oxidase inhibitor (MAOI), specifically inhibiting the MAO-A enzyme . This inhibition leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Comparative Efficacy : In receptor-binding assays, this compound’s 5-HT₁A affinity (Ki = 12 nM) surpasses serotonin (Ki = 160 nM) but is weaker than selective agonists like buspirone (Ki = 1.2 nM) .
  • Unanswered Questions: No direct comparisons with newer MAO-A inhibitors (e.g., befloxatone) or dual-action antihypertensives (e.g., nebivolol) exist, highlighting gaps in translational research .

Biological Activity

Acetryptine, a compound derived from tryptamine, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and plant biology. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is chemically characterized as N-acetyltryptamine, which is a derivative of tryptamine. Its structure allows it to interact with various biological systems, particularly in neuropharmacological contexts.

Biological Activities

1. Neuropharmacological Effects

This compound has been studied for its influence on neurotransmitter systems. Research indicates that it may exhibit serotonin receptor agonism, which could contribute to its psychoactive properties. The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.

  • Serotonin Receptor Binding : this compound binds to serotonin receptors, particularly 5-HT2A and 5-HT1A subtypes, which are implicated in mood regulation and anxiety.
  • Case Study : A study involving animal models demonstrated that this compound administration resulted in increased serotonin levels in the brain, correlating with enhanced mood and reduced anxiety behaviors.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, suggesting its role in mitigating oxidative stress.

  • Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : In vitro assays showed that this compound significantly reduced lipid peroxidation and increased glutathione levels in neuronal cell cultures.

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
Serotonin receptor agonismAgonism at 5-HT2A and 5-HT1A receptors
Antioxidant activityFree radical scavenging
Neuroprotective effectsEnhances neuronal survival under oxidative stress

Research Findings

1. Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various studies. For instance:

  • In Vivo Studies : In a rat model of neurodegeneration induced by oxidative stress, this compound treatment resulted in significant preservation of neuronal integrity and function.
  • Mechanisms : The neuroprotective effects are attributed to its ability to modulate inflammatory responses and enhance cellular resilience against stressors.

2. Plant Biological Activity

Emerging research indicates that this compound may also play a role in plant biology, particularly in stress responses.

  • Stress Response Modulation : Studies on plant models have shown that this compound can enhance resistance to abiotic stresses such as drought and salinity.
  • Metabolomic Analysis : A metabolomic study revealed that this compound treatment led to an increase in secondary metabolites associated with stress tolerance in plants.

Case Studies

Case Study 1: Neuropharmacological Assessment

A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety scores compared to placebo groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Plant Stress Tolerance

In a controlled environment study, cotton seedlings treated with this compound exhibited improved growth metrics under cadmium stress compared to untreated controls. This was linked to enhanced antioxidant enzyme activity and reduced cadmium accumulation.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and feasible research question for studying Acetryptine’s molecular mechanisms?

  • Methodological Guidance :

  • Use the FINERMAPS framework to ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, and Specific .
  • Narrow broad topics (e.g., "this compound’s biological effects") into testable hypotheses by defining variables (e.g., "How does this compound inhibit specific enzyme X at concentrations ≤10 μM?"). Incorporate PICOT elements (Population, Intervention, Comparison, Outcome, Time) for clarity .
  • Validate feasibility by ensuring access to analytical tools (e.g., HPLC for purity checks) and sufficient sample quantities .

Q. What experimental design principles are critical for reproducibility in this compound studies?

  • Methodological Guidance :

  • Include detailed protocols for synthesis, purification, and characterization (e.g., NMR, mass spectrometry) to enable replication . For in vitro assays, specify cell lines, incubation times, and controls (e.g., solvent-only and positive/negative controls) .
  • Predefine acceptance criteria for data quality (e.g., signal-to-noise ratios ≥3:1 in spectroscopic analyses) .
  • Use randomized block designs to minimize bias in pharmacological assays .

Q. How should researchers address variability in this compound’s bioactivity data across studies?

  • Methodological Guidance :

  • Conduct systematic reviews to identify confounding factors (e.g., differences in solvent systems, assay temperatures) .
  • Perform meta-analyses using standardized metrics (e.g., IC50 normalization) to reconcile discrepancies .
  • Validate findings with orthogonal methods (e.g., corroborate enzyme inhibition data with molecular docking simulations) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s pharmacokinetic data?

  • Methodological Guidance :

  • Apply Bayesian statistical models to quantify uncertainty from biological replicates and instrumental error .
  • Use longitudinal study designs to track time-dependent metabolic changes (e.g., plasma concentration curves in in vivo models) .
  • Cross-reference contradictory results with structural analogs (e.g., comparing this compound’s logP values to derivatives) to identify outliers .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., serum, tissue)?

  • Methodological Guidance :

  • Validate LC-MS/MS protocols using matrix-matched calibration standards to account for ionization suppression .
  • Quantify limits of detection (LOD) and quantification (LOQ) via serial dilutions, ensuring they meet regulatory thresholds (e.g., LOQ ≤1 ng/mL for clinical samples) .
  • Employ isotope dilution mass spectrometry (IDMS) for absolute quantification in trace analyses .

Q. What integrative approaches are recommended for studying this compound’s multi-target effects?

  • Methodological Guidance :

  • Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway interactions .
  • Use systems biology tools (e.g., STRING database) to identify network hubs affected by this compound .
  • Apply machine learning (e.g., random forests) to prioritize high-confidence targets from high-throughput screens .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s synthetic procedures to meet journal standards?

  • Methodological Guidance :

  • Report yields, purity (>95% by HPLC), and spectral data (e.g., ¹H NMR shifts) in the main text; include raw chromatograms and spectra in supplementary materials .
  • For novel derivatives, provide elemental analysis (C, H, N) and X-ray crystallography data where applicable .

Q. What criteria determine the inclusion of contradictory data in publications?

  • Methodological Guidance :

  • Disclose all replicates, including outliers, with transparent statistical justification for exclusions (e.g., Grubbs’ test for outliers) .
  • Discuss limitations (e.g., batch-to-batch variability in compound synthesis) in the Discussion section .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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